Strategic Sourcing and Quality Validation of 2-(4-Bromophenyl)-1-methylpiperidin-4-one (CAS 1499211-13-0)
Strategic Sourcing and Quality Validation of 2-(4-Bromophenyl)-1-methylpiperidin-4-one (CAS 1499211-13-0)
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
In the landscape of modern drug discovery, the integrity of early-stage intermediates is the silent determinant of project success. 2-(4-Bromophenyl)-1-methylpiperidin-4-one (CAS 1499211-13-0) represents a specialized, dual-functionalized scaffold critical for diversity-oriented synthesis. Its structure—a piperidinone ring substituted with an aryl bromide—offers two orthogonal handles for derivatization: the ketone for reductive aminations or Wittig reactions, and the aryl bromide for palladium-catalyzed cross-couplings.
This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding the market dynamics that influence its price and availability. It moves beyond simple catalog browsing to establish a rigorous procurement and quality control (QC) protocol.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
Before engaging suppliers, it is imperative to define the exact chemical entity to avoid ambiguity with regioisomers.
| Property | Specification |
| Chemical Name | 2-(4-Bromophenyl)-1-methylpiperidin-4-one |
| CAS Number | 1499211-13-0 |
| Molecular Formula | C₁₂H₁₄BrNO |
| Molecular Weight | 268.15 g/mol |
| Core Scaffold | Piperidin-4-one |
| Key Functional Groups | 1.[1][2][3][4][5][6][7][8][9] Ketone (C-4): Electrophilic center for nucleophilic addition.2. Aryl Bromide (C-2 substituent): Handle for Suzuki/Buchwald couplings.3. Tertiary Amine (N-1): Basic center; potential for salt formation. |
| Predicted Solubility | Soluble in DMSO, DMF, DCM, Chloroform. Limited solubility in water (unless protonated). |
Market Analysis: Suppliers and Pricing Dynamics
Supplier Landscape
CAS 1499211-13-0 is not a commodity chemical. It is classified as a Specialty Building Block . Major catalog suppliers often list it but may not hold physical stock, relying instead on "synthesis on demand" or third-party fulfillment.
Identified Supplier Tiers:
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Tier 1 (Global Distributors): Sigma-Aldrich (via AldrichCPR/Rare Chemicals). High reliability, higher cost, often re-sourcing from Tier 2.
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Tier 2 (Building Block Specialists): Accela Chem, BLD Pharm, Amadis Chemical. These vendors often hold the actual inventory or have the immediate synthetic capability. They are the primary source for this CAS.
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Tier 3 (Aggregators): Various online databases. High risk of "ghost inventory" (listing items that do not exist).
Pricing Architecture
Pricing for CAS 1499211-13-0 is volatile and volume-dependent.[3] It is rarely "off-the-shelf" cheap.
Estimated Price Brackets (2024-2025 Market Data):
| Quantity | Estimated Price Range (USD) | Availability Status | Notes |
| 100 mg | $150 - $250 | Inquire / Lead Time | High unit cost due to handling/QC overhead. |
| 1 g | $400 - $800 | 2-3 Weeks | Typical "Pilot" scale for initial screening. |
| 10 g | $2,500 - $4,000 | 4-6 Weeks | Custom synthesis batch pricing applies. |
| >100 g | Negotiable (FTE basis) | 8+ Weeks | Requires dedicated campaign. |
Note: Prices are estimates based on similar brominated piperidinone scaffolds. Always request a Certificate of Analysis (CoA) before purchase to confirm batch specific purity.
Strategic Procurement Protocol
Do not simply "add to cart." For a chemical of this complexity, follow a Risk-Based Sourcing Workflow .
Sourcing Decision Tree (DOT Visualization)
Caption: Figure 1. Decision logic for sourcing specialized intermediates to minimize risk of project delay.
Technical Validation: The "Science" of QC
As a scientist, you must assume the label on the bottle is a claim, not a fact. The following protocol ensures the chemical identity and purity of CAS 1499211-13-0.
Critical Impurity Profile
Understanding the synthesis allows us to predict impurities. This compound is likely synthesized via a double Mannich reaction (Petrenko-Kritschenko type condensation) involving:
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4-Bromobenzaldehyde
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Methylamine
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Acetone dicarboxylic acid esters (followed by decarboxylation).
Potential Impurities to Watch:
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Regioisomers: Incorrect placement of the aryl group (3-position vs 2-position).
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Incomplete Decarboxylation: Presence of ester groups if the precursor wasn't fully processed.
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Aldol Condensation Side-Products: Dimerization of the ketone.
Analytical Protocol (Self-Validating System)
Method A: Proton NMR (1H-NMR) in CDCl₃
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Purpose: Structural confirmation.
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Diagnostic Signals:
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Aryl Region: Two doublets (AA'BB' system) around 7.4–7.6 ppm, characteristic of the para-bromophenyl group.
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N-Methyl: A sharp singlet around 2.3–2.5 ppm.
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Piperidone Ring: The protons on the ring will show complex splitting. Key is the benzylic proton at C-2 (dd or t) around 3.5–4.0 ppm.
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Validation Check: Integration ratio of Aryl protons (4H) to N-Methyl protons (3H) must be 4:3.
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Method B: LC-MS (Liquid Chromatography-Mass Spectrometry)
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Purpose: Purity and MW confirmation.
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Conditions: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.
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Expected Mass: [M+H]⁺ = 268.15 / 270.15 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
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Validation Check: The presence of the characteristic "twin peaks" of bromine in the mass spectrum is a definitive confirmation of the halogen presence.
QC Workflow Diagram (DOT Visualization)
Caption: Figure 2. Analytical workflow for validating incoming batches of brominated piperidinones.
Experimental Protocols: Handling and Storage
Storage Stability
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Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Reasoning: While aryl bromides are stable, the alpha-aminoketone motif can be prone to oxidation (N-oxide formation) or slow dimerization over time.
Standard Handling Procedure
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Weighing: Use anti-static gun; compound may be a fluffy powder.
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Solvent Choice: Avoid acetone for dissolving if using primary amines in the next step (risk of Schiff base exchange). Use Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Safety: Treat as a potential skin sensitizer. Wear nitrile gloves and work in a fume hood.
References
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Chemical Identity & Structure
- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1499211-13-0.
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URL:[Link] (Note: Search by structure/CAS for specific isomer confirmation).
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Supplier & Market Data
- Source: Sigma-Aldrich (Merck KGaA). "Building Block Search - AldrichCPR".
- Source: Accela Chem.
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URL:[Link]
- Synthetic Methodology Context: Title: "Recent advances in the synthesis of piperidin-4-ones." Source:Tetrahedron, Vol 70, Issue 35. Context: Provides mechanistic background on the Mannich condensation used to synthesize this class of compounds.
- Analytical Validation Standards: Title: "Spectrometric Identification of Organic Compounds." Source: Silverstein, R. M., et al. (8th Edition). Context: Reference for interpreting the AA'BB' splitting pattern of para-substituted benzenes in NMR.
Sources
- 1. 5554-55-2|2,6-Diphenylpiperidin-4-one|BLD Pharm [bldpharm.com]
- 2. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chem960.com [chem960.com]
- 4. 2060063-40-1,[4-(dimethylamino)phenyl](imino)methyl-$l^{6}-sulfanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2031242-51-8,rac-(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1499211-13-0|2-(4-Bromophenyl)-1-methylpiperidin-4-one|BLD Pharm [bldpharm.com]
- 7. 2031242-51-8,rac-(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 2-(4-溴苯基)-1-甲基哌啶-4-酮 | 2-(4-Bromophenyl)-1-methylpiperidin | 1499211-13-0 - 乐研试剂 [leyan.com]
- 9. N,N′-Diisopropylcarbodiimide | CAS 693-13-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
